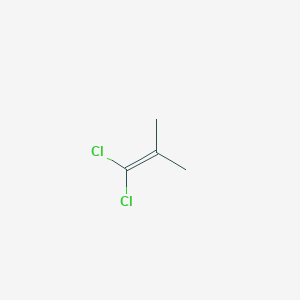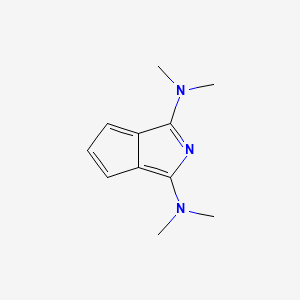
2-Azapentalene, 1,3-bis(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azapentalene, 1,3-bis(dimethylamino)- is a stable azaheterocyclic derivative of pentaleneThe structure of 2-Azapentalene, 1,3-bis(dimethylamino)- includes a pentalene core with two dimethylamino groups attached, which significantly stabilizes the 8π-electron framework .
Méthodes De Préparation
The synthesis of 2-Azapentalene, 1,3-bis(dimethylamino)- involves several steps. One of the earlier methods includes the use of a Vilsmeier complex, prepared from phosgene and dimethylformamide in chloroform, as a reagent . The synthetic route typically involves formylation and amine substitution reactions. Additionally, the scope of reactions has been expanded to include azo-coupling, selective halogenations, and cross-coupling reactions
Analyse Des Réactions Chimiques
2-Azapentalene, 1,3-bis(dimethylamino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms and products are not extensively documented.
Reduction: Reduction reactions can be performed, but again, detailed conditions and products are not widely reported.
Substitution: Common substitution reactions include formylation and amine substitution. These reactions often use reagents such as formylating agents and amines under controlled conditions.
Azo-coupling: This reaction involves the coupling of the compound with azo compounds, leading to the formation of azo derivatives.
Halogenation: Selective halogenation reactions can be performed to introduce halogen atoms into the molecule.
Cross-coupling: Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to form new carbon-carbon bonds.
Applications De Recherche Scientifique
2-Azapentalene, 1,3-bis(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a model compound to study conjugation effects and (anti)aromaticity rules. Its unique electronic properties make it a valuable tool for fundamental research in organic chemistry.
Medicine: There are no well-documented medicinal applications, but its structural framework could inspire the design of new pharmacophores.
Industry: The primary industrial application is in the development of OLEDs.
Mécanisme D'action
The mechanism of action of 2-Azapentalene, 1,3-bis(dimethylamino)- is primarily related to its electronic properties. The compound exhibits singlet-triplet inversion, where the lowest excited singlet state is below the energy of the lowest triplet state . This property is beneficial for the development of OLEDs, as it can enhance the efficiency of light emission. The molecular targets and pathways involved are related to its interaction with light and electronic transitions within the molecule.
Comparaison Avec Des Composés Similaires
2-Azapentalene, 1,3-bis(dimethylamino)- can be compared with other similar compounds, such as:
s-Indacenes:
Heptalenes: These compounds share a similar polycyclic framework and are studied for their electronic properties.
The uniqueness of 2-Azapentalene, 1,3-bis(dimethylamino)- lies in its stability and electronic properties, which make it a valuable compound for both fundamental research and practical applications in advanced materials.
Propriétés
Numéro CAS |
53783-12-3 |
|---|---|
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
1-N,1-N,3-N,3-N-tetramethylcyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C11H15N3/c1-13(2)10-8-6-5-7-9(8)11(12-10)14(3)4/h5-7H,1-4H3 |
Clé InChI |
ZVMPGBYKPDWNTD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C2C=CC=C2C(=N1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
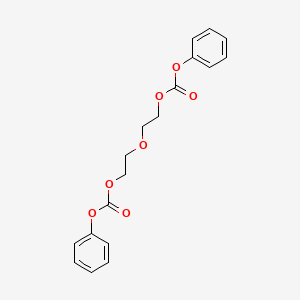
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)

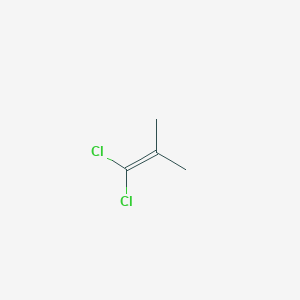


![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
![3-(furan-2-yl)-6-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14156263.png)
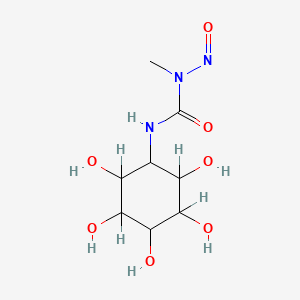
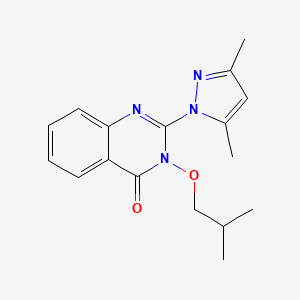
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
